molecular formula C5H9Br2Cl B14330149 3-Methyl-2,3-dibromo-1-chlorobutane CAS No. 111712-51-7

3-Methyl-2,3-dibromo-1-chlorobutane

Cat. No.: B14330149
CAS No.: 111712-51-7
M. Wt: 264.38 g/mol
InChI Key: VESHVISPMHIZEL-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dibromo-1-chlorobutane is an organic compound with the molecular formula C5H9Br2Cl It is a halogenated butane derivative, characterized by the presence of two bromine atoms and one chlorine atom attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,3-dibromo-1-chlorobutane can be synthesized through the halogenation of 3-methylbutane. The process involves the addition of bromine and chlorine to the butane molecule under controlled conditions. Typically, the reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dibromo-1-chlorobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can result in the formation of alkenes through dehydrohalogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, often in non-polar solvents like hexane or toluene.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted butanes where the halogen atoms are replaced by nucleophiles.

    Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms and adjacent hydrogen atoms.

Scientific Research Applications

3-Methyl-2,3-dibromo-1-chlorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenation and substitution reactions.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dibromo-1-chlorobutane involves its reactivity with nucleophiles and bases. The halogen atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-chlorobutane: Similar in structure but lacks the methyl group at the third carbon.

    1,3-Dibromo-2-methylbutane: Similar but with different positions of the halogen atoms and the methyl group.

    2-Bromo-3-chlorobutane: Contains only one bromine and one chlorine atom.

Uniqueness

3-Methyl-2,3-dibromo-1-chlorobutane is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the butane backbone. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

111712-51-7

Molecular Formula

C5H9Br2Cl

Molecular Weight

264.38 g/mol

IUPAC Name

2,3-dibromo-1-chloro-3-methylbutane

InChI

InChI=1S/C5H9Br2Cl/c1-5(2,7)4(6)3-8/h4H,3H2,1-2H3

InChI Key

VESHVISPMHIZEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CCl)Br)Br

Origin of Product

United States

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